molecular formula C14H22N2O4 B11415430 Ethyl 4-[(1-methoxypropan-2-YL)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-[(1-methoxypropan-2-YL)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11415430
M. Wt: 282.34 g/mol
InChI Key: PWEAVZXCKNEACF-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-methoxypropan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1-methoxypropan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through an amination reaction. The starting materials typically include diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and a suitable amine, such as 1-methoxypropan-2-amine. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature settings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-methoxypropan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(1-methoxypropan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-methoxypropan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

ethyl 4-(1-methoxypropan-2-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H22N2O4/c1-6-20-14(18)12-9(3)11(10(4)16-12)13(17)15-8(2)7-19-5/h8,16H,6-7H2,1-5H3,(H,15,17)

InChI Key

PWEAVZXCKNEACF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC(C)COC)C

Origin of Product

United States

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